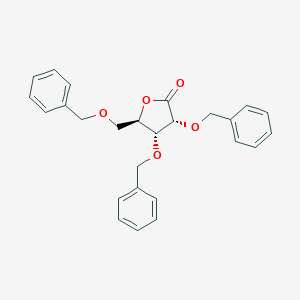

(3R,4R,5R)-3,4-ビス(ベンジルオキシ)-5-((ベンジルオキシ)メチル)ジヒドロフラン-2(3H)-オン

説明

2,3,5-トリ-O-ベンジル-D-リボノ-1,4-ラクトンは、糖質化学における合成中間体として広く使用されている有機化合物です。 その分子式はC26H26O5であり、分子量は418.49 g/molです 。 この化合物は、ベンジル基がヒドロキシル官能基を保護している保護された形態を特徴としており、糖分子の残りの反応性部位で選択的な反応を可能にします .

科学的研究の応用

2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone is widely used in scientific research, particularly in:

Biology: In the study of carbohydrate metabolism and enzyme interactions.

Medicine: As a precursor in the synthesis of antiviral drugs, such as Remdesivir.

Industry: In the production of fine chemicals and pharmaceuticals.

準備方法

合成経路と反応条件: 2,3,5-トリ-O-ベンジル-D-リボノ-1,4-ラクトンの合成には、通常、D-リボノ-1,4-ラクトンのヒドロキシル基をベンジル基で保護することが含まれます。 これは、水素化ナトリウムまたは炭酸カリウムなどの塩基の存在下で、ベンジルクロリドを用いたベンジル化反応によって達成されます 。反応は通常、ジメチルホルムアミド(DMF)またはテトラヒドロフラン(THF)などの非プロトン性溶媒中で還流条件下で行われます。

工業生産方法: 特定の工業生産方法は広く文書化されていませんが、プロセスは一般的に、規模、収率、および純度を最適化して、実験室の設定における同様の合成経路に従います。連続フローリアクターや自動化システムの使用は、生産プロセスの効率と安全性を向上させることができます。

化学反応の分析

反応の種類: 2,3,5-トリ-O-ベンジル-D-リボノ-1,4-ラクトンは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、対応するカルボン酸を形成するように酸化することができます。

還元: 水素化ホウ素ナトリウムなどの還元剤で処理すると、ステレオ定義された多酸化された炭素鎖骨格を有する開環生成物が得られます.

置換: ベンジル基は、パラジウム炭素(Pd/C)を触媒として用いる水素化分解条件下で選択的に除去することができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの試薬を酸性条件下で。

還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム(NaBH4)。

置換: パラジウム炭素(Pd/C)触媒を用いて、大気圧下で水素ガス(H2)。

主な製品:

酸化: カルボン酸。

還元: 多酸化された炭素鎖化合物。

置換: D-リボノ-1,4-ラクトンとベンジルアルコール。

4. 科学研究への応用

2,3,5-トリ-O-ベンジル-D-リボノ-1,4-ラクトンは、特に以下を含む科学研究で広く使用されています。

化学: グリコシド結合の形成を正確に制御する必要がある複雑なオリゴ糖の段階的合成における合成中間体として.

生物学: 糖質代謝と酵素相互作用の研究において。

医学: レムデシビルなどの抗ウイルス薬の合成における前駆体として.

産業: 精密化学品および医薬品の製造において。

作用機序

2,3,5-トリ-O-ベンジル-D-リボノ-1,4-ラクトンの作用機序は、保護された中間体としての役割を伴います。ベンジル基はヒドロキシル官能基を保護し、他の部位で選択的な反応を可能にします。 この特異性は、グリコシド結合の形成を正確に制御する必要がある複雑なオリゴ糖の合成において重要です 。化合物の保護された形態は、反応が所望の位置でのみ発生することを保証し、より大きな分子の段階的な構築を促進します。

類似化合物:

- 2,3,5-トリ-O-ベンジル-D-リボン酸-1,4-ラクトン

- 2,3,5-トリ-O-ベンジル-D-アラビノノ-1,4-ラクトン

- 2,3,5-トリ-O-ベンジル-D-キシロラクトン

比較: 2,3,5-トリ-O-ベンジル-D-リボノ-1,4-ラクトンは、その特定の構成とベンジル基によるヒドロキシル基の保護のために独特です。これは、選択的な反応と合成プロセスにおける正確な制御を可能にし、糖質化学において非常に価値のあるものとなります。類似の化合物は、異なる構成または保護基を持つ可能性があり、反応性と用途に違いが生じます。

類似化合物との比較

- 2,3,5-Tri-O-benzyl-D-ribonic acid-1,4-lactone

- 2,3,5-Tri-O-benzyl-D-arabinono-1,4-lactone

- 2,3,5-Tri-O-benzyl-D-xylonolactone

Comparison: 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone is unique due to its specific configuration and the protection of hydroxyl groups with benzyl groups. This allows for selective reactions and precise control in synthetic processes, making it highly valuable in carbohydrate chemistry. Similar compounds may have different configurations or protecting groups, leading to variations in reactivity and application.

生物活性

(3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one, with CAS number 55094-52-5, is a complex organic compound belonging to the class of dihydrofuran derivatives. Its molecular formula is C26H26O5, and it has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including data tables and case studies.

| Property | Value |

|---|---|

| Molecular Weight | 418.48 g/mol |

| Molecular Formula | C26H26O5 |

| IUPAC Name | (3R,4R,5R)-3,4-bis(benzyloxy)-5-(benzyloxymethyl)dihydrofuran-2(3H)-one |

| CAS Number | 55094-52-5 |

| Purity | 98% |

Biological Activity Overview

The biological activities of (3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one have been explored in various studies focusing on its potential therapeutic applications. The compound's structure suggests it may interact with biological targets due to its multiple benzyloxy groups.

Anticancer Activity

Recent studies indicate that derivatives of dihydrofuran compounds exhibit significant anticancer properties. For instance, compounds similar in structure have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Study:

In a study evaluating the effects of dihydrofuran derivatives on cancer cells, it was found that certain modifications to the dihydrofuran ring enhanced cytotoxicity against breast cancer cells. The study reported an IC50 value of approximately 10 µM for a closely related compound .

Antimicrobial Properties

The antimicrobial potential of (3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one has also been investigated. Compounds with similar structures have demonstrated activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Table: Antimicrobial Activity Comparison

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (3R,4R,5R)-3,4-Bis(benzyloxy)... | Staphylococcus aureus | 32 µg/mL |

| (3R,4R,5R)-3,4-Bis(benzyloxy)... | Escherichia coli | 64 µg/mL |

| Related Dihydrofuran Derivative | Pseudomonas aeruginosa | 16 µg/mL |

The proposed mechanism of action for the biological activity of (3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one involves interaction with specific cellular receptors or enzymes that regulate critical pathways in cancer progression and microbial resistance. The presence of multiple benzyloxy groups enhances lipophilicity and facilitates membrane penetration.

特性

IUPAC Name |

(3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-25H,16-19H2/t23-,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHBSABBBAUMCZ-UBFVSLLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@H](C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451513 | |

| Record name | (3R,4R,5R)-3,4-Bis(benzyloxy)-5-[(benzyloxy)methyl]oxolan-2-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55094-52-5 | |

| Record name | (3R,4R,5R)-3,4-Bis(benzyloxy)-5-[(benzyloxy)methyl]oxolan-2-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,4R,5R)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How is 2,3,5-TRI-O-BENZYL-D-RIBONOLACTONE used in the synthesis of nucleoside analogs?

A1: This compound serves as a protected form of D-ribose, a crucial sugar component in nucleosides. Its structure allows for selective chemical transformations, making it an ideal starting point for constructing diverse nucleoside analogs. For instance, it undergoes condensation reactions with various heterocyclic compounds, leading to the formation of different nucleoside frameworks. [, , ]

Q2: Can you elaborate on the specific reactions involving 2,3,5-TRI-O-BENZYL-D-RIBONOLACTONE in the synthesis of 4-deazaformycin A and Remdesivir intermediates?

A2: In the synthesis of 4-deazaformycin A, 2,3,5-TRI-O-BENZYL-D-RIBONOLACTONE reacts with a lithiated 4-picoline derivative. This condensation reaction forms a hemiacetal intermediate, which then undergoes dehydration and subsequent transformations to yield the desired nucleoside analog. []

Q3: What are the advantages of using the Weinreb amide approach with 2,3,5-TRI-O-BENZYL-D-RIBONOLACTONE in the synthesis of the Remdesivir intermediate?

A3: The Weinreb amide approach, as described in the research, provides significant advantages. Firstly, it eliminates overaddition side reactions, a common challenge in such syntheses. This results in a cleaner reaction profile and potentially higher yields. Secondly, this approach replaces the previously used PhMgCl with MeMgBr, offering a safer and more environmentally friendly alternative for large-scale production. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。